4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a fluorophenyl group and a benzamide group.
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, which includes “4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide”, involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is C13H9FN2O2S . The average mass is 276.29 Da .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives, including “4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide”, have been synthesized using microwave-assisted green synthesis . This method is efficient and eco-friendly, reducing waste and energy consumption .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C13H9FN2O2S and a molecular weight of 276.29 .Scientific Research Applications
Antimycobacterial Agents
The imidazo[2,1-b]thiazole moiety of the compound has been studied for its potential as an antimycobacterial agent . Research indicates that derivatives of this compound can be effective against Mycobacterium tuberculosis (Mtb) , the bacterium responsible for tuberculosis (TB). One study showed that certain benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives displayed significant activity against Mtb, with low cellular toxicity .
Antitubercular Activity
Continuing from its antimycobacterial properties, the compound has been evaluated for its antitubercular activity . Derivatives have been synthesized and tested in vitro for their ability to inhibit the growth of Mtb. The most active derivatives have shown promising IC50 and IC90 values, indicating their potential as antitubercular drugs .
ADMET Prediction
The compound’s derivatives have undergone in silico ADMET prediction . This process evaluates the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound using computer simulations. Such predictions are crucial in the early stages of drug development to assess the compound’s suitability as a medication .
Molecular Docking and Dynamics
Molecular docking and dynamics studies: have been conducted with the active derivatives of the compound. These studies help understand the binding pattern and stability of the protein-ligand complex, which is essential for determining the mechanism of action against the target, such as Pantothenate synthetase of Mtb .
Selective Inhibition
Research has suggested that the compound’s derivatives may offer selective inhibition of Mtb over non-tuberculous mycobacteria (NTM). This selectivity is important for developing targeted therapies that minimize the impact on beneficial or non-pathogenic bacteria .
Synthetic Chemistry
The compound is also significant in the field of synthetic chemistry . It serves as a building block for creating various derivatives with potential biological activities. The synthesis involves multiple steps, including cyclization and NMR characterization, to produce the desired derivatives .
Future Directions
The future directions for “4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” and similar compounds could involve further exploration of their therapeutic applications, given the wide range of biological activities exhibited by compounds containing the thiazole ring . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .
properties
IUPAC Name |
4-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWKVOJHUAWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.